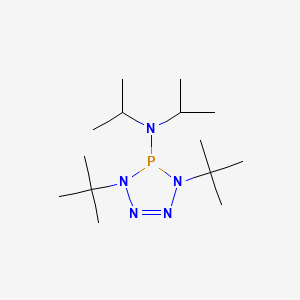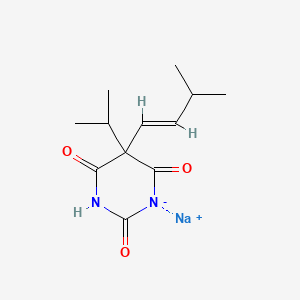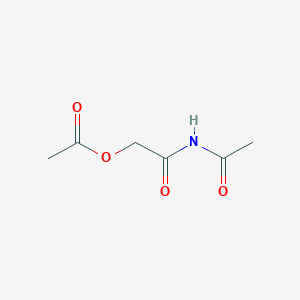![molecular formula C15H14N2O3 B14489974 2-[2-(2-Nitroanilino)ethyl]benzaldehyde CAS No. 65419-76-3](/img/structure/B14489974.png)
2-[2-(2-Nitroanilino)ethyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Nitroanilino)ethyl]benzaldehyde is an organic compound with a complex structure that includes both nitro and aldehyde functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitroanilino)ethyl]benzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of aniline to produce 2-nitroaniline. This is followed by a reaction with ethyl bromide to introduce the ethyl group. Finally, the aldehyde group is introduced through a formylation reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to increase yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Nitroanilino)ethyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Produces 2-[2-(2-Nitroanilino)ethyl]benzoic acid.
Reduction: Produces 2-[2-(2-Aminoanilino)ethyl]benzaldehyde.
Substitution: Produces various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Nitroanilino)ethyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Nitroanilino)ethyl]benzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitroaniline: Similar structure but lacks the ethyl and aldehyde groups.
Benzaldehyde: Contains the aldehyde group but lacks the nitro and ethyl groups.
2-Ethylbenzaldehyde: Contains the ethyl and aldehyde groups but lacks the nitro group.
Uniqueness
2-[2-(2-Nitroanilino)ethyl]benzaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
65419-76-3 |
|---|---|
Molekularformel |
C15H14N2O3 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
2-[2-(2-nitroanilino)ethyl]benzaldehyde |
InChI |
InChI=1S/C15H14N2O3/c18-11-13-6-2-1-5-12(13)9-10-16-14-7-3-4-8-15(14)17(19)20/h1-8,11,16H,9-10H2 |
InChI-Schlüssel |
DKCBYOFGCTYCDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCNC2=CC=CC=C2[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)


